Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C10H8ClIN2O2 and a molecular weight of 350.54 g/mol This compound is characterized by the presence of a chloro and iodo substituent on the imidazo[1,2-a]pyridine ring, which is further attached to a methyl acetate group
Preparation Methods
The synthesis of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves several steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and iodo substituents: Halogenation reactions are employed to introduce the chloro and iodo groups onto the imidazo[1,2-a]pyridine ring.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl acetate ester.
Chemical Reactions Analysis
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents may play a role in binding to target molecules, while the imidazo[1,2-a]pyridine core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(6-chloro-8-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a bromo substituent instead of an iodo group.
Methyl 2-(6-chloro-8-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Contains a fluoro substituent instead of an iodo group.
Methyl 2-(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)acetate: Features a methyl group instead of an iodo group.
Properties
IUPAC Name |
methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-16-9(15)3-7-5-14-4-6(11)2-8(12)10(14)13-7/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXULIXTCZBOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=C(C2=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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